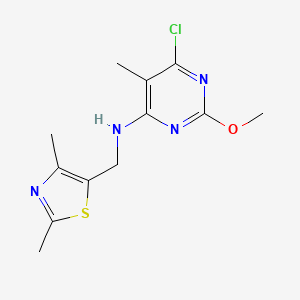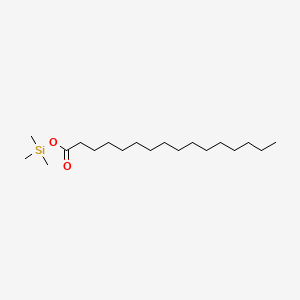
Hexadecanoic acid, trimethylsilyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of hexadecanoic acid (palmitic acid) where the hydrogen atom of the carboxyl group is replaced by a trimethylsilyl group. This compound is commonly used in various scientific research applications due to its unique properties.
Vorbereitungsmethoden
Hexadecanoic acid, trimethylsilyl ester can be synthesized through the esterification of hexadecanoic acid with trimethylsilyl chloride under appropriate conditions . The reaction typically involves the use of a catalyst and an organic solvent to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles of esterification reactions.
Analyse Chemischer Reaktionen
Hexadecanoic acid, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include water, acids, bases, and oxidizing agents. The major products formed depend on the type of reaction and the conditions used.
Wissenschaftliche Forschungsanwendungen
Hexadecanoic acid, trimethylsilyl ester has a wide range of applications in scientific research:
Biology: It is employed in the study of lipid metabolism and as a model compound for fatty acid derivatives.
Medicine: Research has explored its potential antimicrobial properties and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of hexadecanoic acid, trimethylsilyl ester involves its interaction with biological molecules and pathways. The trimethylsilyl group can enhance the compound’s stability and solubility, making it useful in various biochemical assays. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Hexadecanoic acid, trimethylsilyl ester can be compared with other similar compounds, such as:
- Hexadecanoic acid, 2,3-bis[(trimethylsilyl)oxy]propyl ester
- 1-Monopalmitin, trimethylsilyl ether
- Methyl palmitate
These compounds share similar structural features but differ in their functional groups and applications. This compound is unique due to its specific esterification with the trimethylsilyl group, which imparts distinct properties and uses in scientific research.
Eigenschaften
CAS-Nummer |
55520-89-3 |
|---|---|
Molekularformel |
C19H40O2Si |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
trimethylsilyl hexadecanoate |
InChI |
InChI=1S/C19H40O2Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-22(2,3)4/h5-18H2,1-4H3 |
InChI-Schlüssel |
HKNNSWCACQFVIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


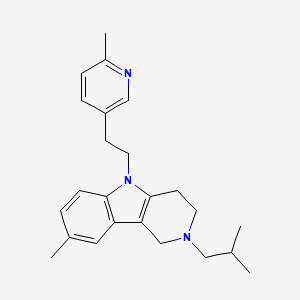
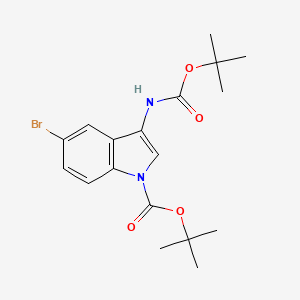
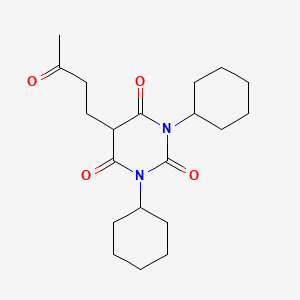
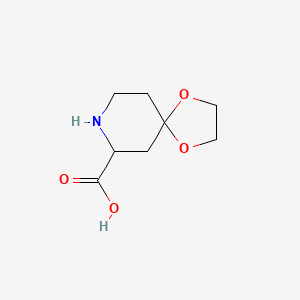
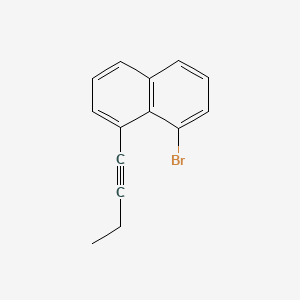

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)
![Benzyl spiro[2.3]hexane-5-carboxylate](/img/structure/B13934810.png)


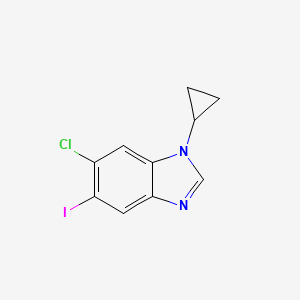

![4-[[5-(3-Nitrophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13934863.png)
